1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol;dihydrochloride
Overview
Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and a propan-2-yloxypropan-2-ol moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Fluorophenyl Group: The piperazine ring is then substituted with a fluorophenyl group using nucleophilic substitution reactions.
Attachment of Propan-2-yloxypropan-2-ol Moiety: The final step involves the attachment of the propan-2-yloxypropan-2-ol moiety through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of less toxic reagents and solvents is also preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors, such as monoacylglycerol lipase (MAGL) and cannabinoid receptors (CB1 and CB2).
Pathways Involved: By inhibiting MAGL, the compound increases levels of endocannabinoids like 2-arachidonoylglycerol, which activate CB1 and CB2 receptors.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A related compound with similar structural features.
(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride: Another compound with a piperazine ring and fluorophenyl groups.
6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: A compound with a piperazine ring and fluorophenyl group, but with a different core structure.
Uniqueness
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2O2.2ClH/c1-13(2)21-12-16(20)11-18-7-9-19(10-8-18)15-5-3-14(17)4-6-15;;/h3-6,13,16,20H,7-12H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKDMHAFFPABNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1CCN(CC1)C2=CC=C(C=C2)F)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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